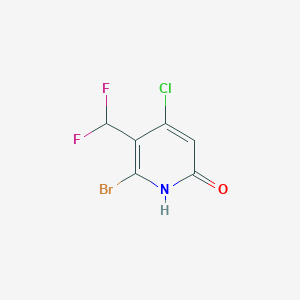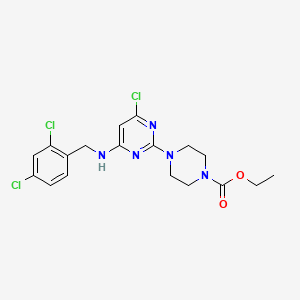
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular presenta un grupo butilo, un grupo metilo y un grupo vinilo unidos al anillo de pirazol, junto con una porción de metilpropanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de hidracinas apropiadas con 1,3-dicetonas en condiciones ácidas o básicas. La reacción típicamente procede de la siguiente manera:
Paso 1: Preparación de un derivado de hidracina.
Paso 2: Ciclización con 1,3-dicetona para formar el anillo de pirazol.
Paso 3: Funcionalización del anillo de pirazol con grupos butilo, metilo y vinilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo vinilo puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se pueden emplear reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como ligando en ensayos bioquímicos o como sonda en estudios de biología molecular.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se podría utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La estructura del compuesto le permite participar en diversas vías bioquímicas, lo que potencialmente conduce a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
1-(3-Butil-1-metil-1H-pirazol-4-il)-2-metilpropan-1-ona: Carece del grupo vinilo.
1-(3-Butil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona: Carece del grupo metilo en el anillo de pirazol.
1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-propanona: Carece del grupo metilo en la porción de propanona.
Singularidad
La presencia de los grupos butilo, metilo y vinilo en 1-(3-Butil-1-metil-5-vinil-1H-pirazol-4-il)-2-metilpropan-1-ona confiere propiedades químicas y físicas únicas, lo que lo distingue de otros compuestos similares. Estos grupos funcionales pueden influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos biológicos.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-(3-butyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H22N2O/c1-6-8-9-11-13(14(17)10(3)4)12(7-2)16(5)15-11/h7,10H,2,6,8-9H2,1,3-5H3 |
Clave InChI |
PNSAOGKCOWWROX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NN(C(=C1C(=O)C(C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



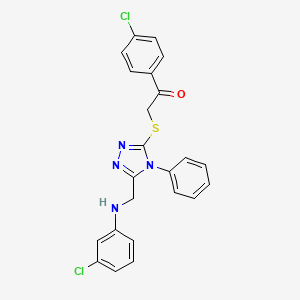

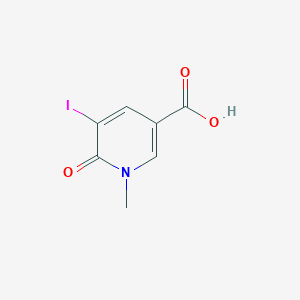
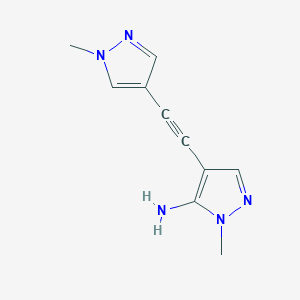
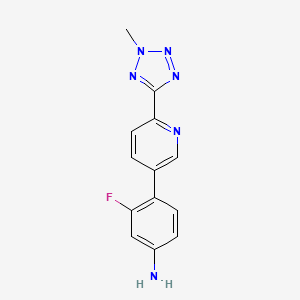
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
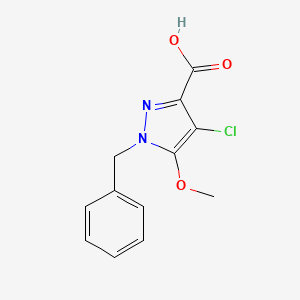
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
